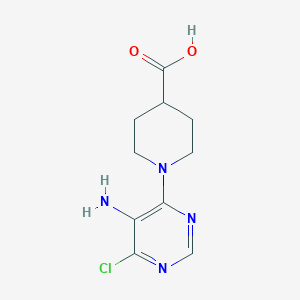

1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid

Übersicht

Beschreibung

1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H13ClN4O2 This compound features a pyrimidine ring substituted with an amino group at the 5-position and a chlorine atom at the 6-position, linked to a piperidine ring bearing a carboxylic acid group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.

Chlorination and Amination: The pyrimidine ring is then chlorinated at the 6-position using reagents like phosphorus oxychloride (POCl3). Subsequent amination at the 5-position can be achieved using ammonia or an amine source.

Piperidine Ring Formation: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the chlorinated pyrimidine intermediate.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom to form new derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4, H2O2, acidic or basic conditions.

Reduction: LiAlH4, NaBH4, in solvents like ether or ethanol.

Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF) or acetonitrile (CH3CN).

Major Products:

Oxidized Derivatives: Carboxylic acids, ketones.

Reduced Derivatives: Alcohols, amines.

Substituted Derivatives: Amino, thiol-substituted pyrimidines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit specific cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. Research indicates that derivatives of this compound can enhance efficacy against resistant cancer types, making it a candidate for further investigation in drug development .

- Antiviral Properties :

-

Neurological Applications :

- There is emerging evidence suggesting that this compound could be beneficial in treating neurological disorders due to its ability to cross the blood-brain barrier. Preclinical studies indicate that it may have neuroprotective effects, which could be useful in conditions such as Alzheimer's disease and Parkinson's disease .

Formulation and Delivery Systems

- Topical Formulations :

- Nanoparticle Delivery Systems :

Case Studies

-

Case Study on Anticancer Efficacy :

- A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with mechanisms involving caspase activation and mitochondrial dysfunction being proposed .

-

Neuroprotective Effects :

- In a preclinical model of neurodegeneration, the administration of this compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. The study suggests that the compound may modulate neuroinflammatory pathways, providing a dual benefit in neuroprotection and cognitive enhancement .

- Topical Formulation Development :

Wirkmechanismus

The mechanism of action of 1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

- 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

- 4-(6-Aminopyridin-3-yl)piperidine-1-carboxylate

Comparison: 1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid is unique due to the specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications.

Biologische Aktivität

1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid, also known by its CAS number 882770-44-7, is a compound that combines a piperidine ring with a pyrimidine structure. This unique molecular configuration suggests potential biological activities that warrant investigation. The compound's structure includes an amine group, a carboxylic acid group, and a chlorine atom, which may contribute to its pharmacological properties.

Molecular Structure

- Molecular Formula : C₁₀H₁₃ClN₄O₂

- Molecular Weight : 256.69 g/mol

- Key Functional Groups :

- Piperidine ring

- Pyrimidine ring

- Amino group

- Carboxylic acid group

The biological activity of this compound is primarily associated with its interaction with various biological targets. The presence of the carboxylic acid and amino groups suggests potential interactions with enzymes and receptors involved in metabolic pathways.

Pharmacological Studies

- Inhibition Studies : Preliminary studies indicate that compounds similar to this one can act as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, which are crucial for pain modulation and inflammation control .

- Analgesic Effects : In animal models, FAAH inhibitors have shown efficacy in reducing pain responses, suggesting that this compound may possess analgesic properties similar to other piperidine derivatives .

- Inflammatory Response : Research indicates that compounds with similar structures can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Table 1: Summary of Biological Activities

| Activity | Effect | Study Reference |

|---|---|---|

| FAAH Inhibition | Increased endocannabinoid levels | |

| Analgesic Effects | Reduced pain in animal models | |

| Anti-inflammatory Properties | Modulated inflammatory response |

Case Study Example

In a study assessing the analgesic effects of FAAH inhibitors, compounds structurally related to this compound were administered to rats exhibiting neuropathic pain. The results indicated a significant reduction in pain behavior, supporting the hypothesis that similar compounds may provide therapeutic benefits for chronic pain management .

Eigenschaften

IUPAC Name |

1-(5-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN4O2/c11-8-7(12)9(14-5-13-8)15-3-1-6(2-4-15)10(16)17/h5-6H,1-4,12H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCQFEBGDRVOAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=C(C(=NC=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428062 | |

| Record name | 1-(5-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882770-44-7 | |

| Record name | 1-(5-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.